AZD-7762 hydrochloride

Descripción

Propiedades

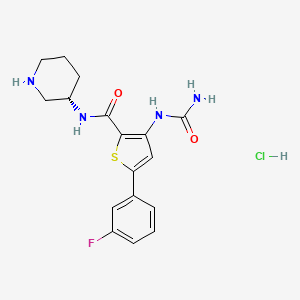

IUPAC Name |

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZBLOIXZRZEDG-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246094-78-9 |

Source

|

| Record name | 1246094-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AZD-7762 Hydrochloride: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[2] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and apoptosis.[3] This mechanism of action makes AZD-7762 a powerful chemosensitizing and radiosensitizing agent, particularly in tumors with a deficient G1 checkpoint, which are more reliant on the S and G2 checkpoints for survival.[4] This technical guide provides a comprehensive overview of the mechanism of action of AZD-7762, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and quantitative data.

Core Mechanism of Action: Chk1/Chk2 Inhibition

AZD-7762 functions as a dual inhibitor of Chk1 and Chk2, binding to the ATP-binding site of these kinases in a reversible, competitive manner.[5][6] In response to DNA damage, upstream kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate Chk1 and Chk2.[2] Activated Chk1 and Chk2, in turn, phosphorylate a range of downstream targets to enforce cell cycle arrest. A key substrate is the Cdc25 family of phosphatases. Phosphorylation of Cdc25 by Chk1/Chk2 leads to its inactivation and degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle.[3]

By inhibiting Chk1 and Chk2, AZD-7762 prevents the inactivation of Cdc25 phosphatases.[3] This leads to the activation of CDKs, overriding the DNA damage-induced cell cycle arrest and compelling the cell to enter mitosis despite the presence of unrepaired DNA damage. This forced mitotic entry often results in chromosomal instability and ultimately, cell death.[3]

Quantitative Data Summary

The potency and selectivity of AZD-7762 have been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 for Chk1 | 5 nM | Scintillation Proximity Assay | [3][5] |

| IC50 for Chk2 | 5 nM | In vitro kinase assay | [1] |

| Ki for Chk1 | 3.6 nM | Kinetic Characterization | [5][6] |

| EC50 for G2 Checkpoint Abrogation | 10 nM | Checkpoint Abrogation Assay | [5][6] |

| EC50 for Cell Arrest (single agent) | 0.620 µM | Cell-based Assay | [6] |

| Kinase | Selectivity (fold vs. Chk1) | Reference |

| CAM, Yes, Fyn, Lyn, Hck, Lck | Less potent | [6] |

| CDK1/Cyclin B1 | >1000-fold | [3] |

| Other CDKs | >1000-fold | [3] |

| Various Protein Kinase C isoforms | >100-fold | [3] |

| p38 | >100-fold | [3] |

| MAPKAP Kinase 2 | >100-fold | [3] |

Detailed Experimental Protocols

Chk1 Kinase Assay

This assay quantifies the ability of AZD-7762 to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.

-

Enzyme: Recombinant human Chk1 expressed as a glutathione S-transferase (GST) fusion protein in insect cells and purified by affinity chromatography.

-

Substrate: A synthetic peptide, N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR, is used as the substrate for Chk1.

-

Assay Principle: A scintillation proximity assay (SPA) is commonly employed. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into the biotinylated peptide substrate.

-

Procedure:

-

Varying concentrations of AZD-7762 are added to the wells of a 384-well plate.

-

A mixture of the Chk1 enzyme and the peptide substrate in assay buffer is added.

-

The reaction is initiated by the addition of ATP (a mixture of unlabeled ATP and [γ-33P]ATP).

-

The plate is incubated for a defined period (e.g., 2 hours) to allow the kinase reaction to proceed.

-

The reaction is stopped by the addition of a buffer containing EDTA and SPA beads.

-

The plate is read using a microplate scintillation counter. The proximity of the radiolabeled peptide to the scintillant in the beads generates a signal that is inversely proportional to the inhibitory activity of AZD-7762.

-

-

Data Analysis: The IC50 value, the concentration of AZD-7762 that inhibits 50% of Chk1 activity, is determined from the dose-response curve.

Checkpoint Abrogation Assay

This cell-based assay determines the concentration of AZD-7762 required to override a DNA damage-induced G2 checkpoint.

-

Cell Line: A suitable cancer cell line, such as HT29, is used.

-

Assay Principle: Cells are first treated with a DNA-damaging agent to induce G2 arrest. They are then treated with AZD-7762 in the presence of a mitotic inhibitor (e.g., nocodazole). If AZD-7762 abrogates the G2 checkpoint, cells will enter mitosis and be trapped there by the mitotic inhibitor. The percentage of mitotic cells is then quantified.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A DNA-damaging agent (e.g., camptothecin) is added for a period (e.g., 2 hours) to induce the G2 checkpoint.

-

The cells are then treated with a titration of AZD-7762 and a mitotic inhibitor (e.g., nocodazole) for an extended period (e.g., 20 hours).

-

Cells are fixed and stained for a mitotic marker, such as phospho-histone H3 (pHH3).

-

The percentage of pHH3-positive cells is determined by flow cytometry or high-content imaging.

-

-

Data Analysis: The EC50 value, the effective concentration of AZD-7762 that causes 50% of the maximal checkpoint abrogation, is calculated.

Western Blot Analysis

Western blotting is used to assess the effect of AZD-7762 on the phosphorylation status of key proteins in the DNA damage response pathway.

-

Procedure:

-

Cells are treated with a DNA-damaging agent with or without AZD-7762 for a specified time.

-

Cells are lysed in a suitable buffer (e.g., PhosphoSafe buffer) and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, Cdc25A, Cyclin A).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Xenograft Studies

These studies evaluate the ability of AZD-7762 to potentiate the antitumor activity of DNA-damaging agents in an animal model.

-

Animal Model: Athymic nude mice bearing established human tumor xenografts (e.g., SW620, H460).

-

Treatment Regimen:

-

Vehicle control

-

DNA-damaging agent alone (e.g., gemcitabine, irinotecan)

-

AZD-7762 alone

-

Combination of the DNA-damaging agent and AZD-7762

-

-

Procedure:

-

Mice are implanted with tumor cells.

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatments are administered according to a defined schedule. For example, the DNA-damaging agent is administered, followed by one or more doses of AZD-7762.

-

Tumor volume and body weight are measured regularly.

-

-

Data Analysis: The antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

Preclinical and Clinical Overview

Preclinical studies have consistently demonstrated that AZD-7762 potentiates the efficacy of a wide range of DNA-damaging agents, including gemcitabine, topotecan, and irinotecan, in various cancer cell lines and xenograft models.[3] The potentiation is particularly pronounced in tumor cells with p53 mutations, which lack the G1 checkpoint and are therefore more dependent on the S and G2 checkpoints for survival following DNA damage.[3]

AZD-7762 has been evaluated in Phase I clinical trials in combination with chemotherapy.[7] While these studies showed some evidence of antitumor activity, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.[7][8] Despite this, the extensive preclinical data for AZD-7762 have provided a strong rationale for the continued development of Chk1 inhibitors as a therapeutic strategy in oncology.

Conclusion

This compound is a potent and selective inhibitor of Chk1 and Chk2 that effectively abrogates DNA damage-induced cell cycle checkpoints. Its mechanism of action, which leads to mitotic catastrophe in cancer cells, has been well-characterized through a variety of in vitro and in vivo studies. While its clinical development was discontinued, the wealth of technical data generated for AZD-7762 continues to be a valuable resource for researchers in the field of DNA damage response and cell cycle control, informing the development of next-generation checkpoint inhibitors.

References

- 1. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD-7762 | Chk | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Therapeutic targeting of Chk1 in NSCLC stem cells during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

AZD-7762 Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 (Checkpoint kinase 1) and Chk2 (Checkpoint kinase 2).[1][2][3][4] These kinases are critical components of the DNA damage response (DDR) pathway, acting as key regulators of cell cycle checkpoints.[5][6] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate a cascade of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[7] Many tumor cells have a deficient G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints for survival after DNA damage.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these crucial S and G2 checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[5][6][8] This chemosensitizing activity makes AZD-7762 a compound of significant interest in oncology research.[1]

Target Proteins and Potency

The primary targets of AZD-7762 are Chk1 and Chk2. It exhibits high potency against both kinases with remarkable selectivity over a broad range of other kinases.

Quantitative Data on Target Inhibition

| Target | Parameter | Value | Notes |

| Chk1 | IC50 | 5 nM | Cell-free scintillation proximity assay.[2][9] |

| Chk1 | Ki | 3.6 nM | Reversibly binds to the ATP-binding site.[2][9] |

| Chk2 | IC50 | 5 nM | Cell-free assay.[2][3][4] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

AZD-7762 demonstrates at least a 10-fold selectivity for Chk1 and Chk2 over a panel of 164 other kinases.[3][4] While Chk1 and Chk2 are the primary targets, some activity has been noted against other kinases such as CAM, Yes, Fyn, Lyn, Hck, and Lck, but with lesser potency.[9]

Mechanism of Action and Signaling Pathway

AZD-7762 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk1 and Chk2, thereby preventing the phosphorylation of their downstream substrates.[2][9] This inhibition disrupts the DNA damage-induced cell cycle arrest, primarily at the G2/M checkpoint.

In the presence of DNA damage, sensor proteins like ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated.[7] ATR, in particular, activates Chk1.[7] Activated Chk1 then phosphorylates and inactivates Cdc25A (cell division cycle 25A) phosphatase, a key protein responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[7][9] By inhibiting Chk1, AZD-7762 prevents the inactivation of Cdc25A, leading to premature mitotic entry despite the presence of DNA damage.[9] This ultimately results in mitotic catastrophe and apoptosis.

Furthermore, Chk1 plays a role in homologous recombination repair (HRR) through the phosphorylation of proteins like Rad51.[10] Inhibition of Chk1 by AZD-7762 can therefore also impair DNA repair, further enhancing the cytotoxic effects of DNA-damaging agents.[10]

Experimental Protocols

Here are detailed methodologies for key experiments frequently cited in the study of AZD-7762.

Chk1 Kinase Assay (Scintillation Proximity Assay)

This assay quantifies the kinase activity of Chk1 by measuring the incorporation of radioactive phosphate into a peptide substrate.

Materials:

-

Recombinant human Chk1 (e.g., expressed as a GST-fusion protein in insect cells).

-

Synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR).[9]

-

[γ-³³P]ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).

-

Stop solution (e.g., 50 mM EDTA).

-

Streptavidin-coated SPA beads.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 0.8 µM peptide substrate, and 1 µM ATP (spiked with [γ-³³P]ATP).[9]

-

Add varying concentrations of AZD-7762 or vehicle control (DMSO) to the wells of a microplate.

-

Initiate the kinase reaction by adding recombinant Chk1 enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads. The biotinylated, phosphorylated peptide will bind to the beads, bringing the ³³P in close proximity to the scintillant in the beads, generating a signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of AZD-7762 and determine the IC50 value by non-linear regression analysis.

Cell-Based G2 Checkpoint Abrogation Assay

This assay assesses the ability of AZD-7762 to override a DNA damage-induced G2 cell cycle arrest.

Materials:

-

Cancer cell line (e.g., SW620, MDA-MB-231).

-

Cell culture medium and supplements.

-

DNA-damaging agent (e.g., Camptothecin, Doxorubicin).

-

AZD-7762.

-

Propidium iodide (PI) for DNA content staining.

-

Flow cytometer.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a DNA-damaging agent (e.g., 100 nM Camptothecin) for a period sufficient to induce G2 arrest (e.g., 16-24 hours).

-

Add serial dilutions of AZD-7762 to the cells and incubate for a further period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle. A decrease in the G2/M population in the presence of AZD-7762 indicates checkpoint abrogation.

-

Calculate the EC50 value for G2 arrest abrogation. For instance, AZD-7762 abrogates camptothecin-induced G2 arrest with an EC50 of 10 nM.[9]

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to detect changes in the levels and phosphorylation status of proteins in the Chk1 signaling pathway following treatment with AZD-7762.

Materials:

-

Cancer cell lines.

-

DNA-damaging agent.

-

AZD-7762.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Cdc25A, anti-γH2AX).

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Treat cells with a DNA-damaging agent and/or AZD-7762 as required by the experimental design.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation. For example, effective Chk1 inhibition by AZD-7762 can lead to a decrease in Chk1 autophosphorylation at Ser296 and stabilization of Cdc25A.[10] It can also lead to a compensatory increase in ATR/ATM-mediated Chk1 phosphorylation at Ser345 and an increase in the DNA damage marker γ-H2AX.[10]

Conclusion

This compound is a highly potent and selective inhibitor of the critical DNA damage response kinases, Chk1 and Chk2. Its mechanism of action, centered on the abrogation of cell cycle checkpoints, provides a strong rationale for its use in combination with DNA-damaging chemotherapies and radiation to enhance anti-tumor efficacy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of AZD-7762 and other Chk1/2 inhibitors in various preclinical models. Although clinical development of AZD-7762 was halted due to cardiac toxicity, Chk1 remains an important therapeutic target, and the knowledge gained from studying this compound continues to inform the development of next-generation checkpoint inhibitors.[7]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

AZD-7762: A Potent Dual Inhibitor of Checkpoint Kinases Chk1 and Chk2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR). By abrogating cell cycle checkpoints, AZD-7762 sensitizes cancer cells, particularly those with p53 mutations, to the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation. This technical guide provides a comprehensive overview of AZD-7762, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Despite its promising preclinical profile, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity, a critical consideration for the development of future checkpoint kinase inhibitors.

Introduction

The integrity of the genome is maintained by a complex network of signaling pathways known as the DNA damage response (DDR). Central to the DDR are the checkpoint kinases Chk1 and Chk2, which are activated in response to DNA lesions. Upon activation by upstream kinases ATR and ATM respectively, Chk1 and Chk2 phosphorylate a multitude of substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.

Many cancer cells harbor mutations in key DDR components, such as the tumor suppressor p53, rendering them reliant on the S and G2/M checkpoints for survival following DNA damage. This dependency presents a therapeutic window for inhibitors of Chk1 and Chk2. By overriding these checkpoints, such inhibitors can potentiate the efficacy of DNA-damaging therapies, leading to selective killing of cancer cells.

AZD-7762 emerged as a potent dual inhibitor of Chk1 and Chk2, demonstrating significant promise in preclinical models by enhancing the antitumor activity of various chemotherapeutic agents and radiation. This guide details the scientific foundation of AZD-7762 as a Chk1 and Chk2 inhibitor.

Mechanism of Action

AZD-7762 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of both Chk1 and Chk2, thereby preventing their kinase activity. Inhibition of Chk1 and Chk2 disrupts the DDR signaling cascade. Specifically, it prevents the phosphorylation and subsequent degradation of Cdc25 phosphatases, leading to premature activation of cyclin-dependent kinases (CDKs) and entry into mitosis, even in the presence of DNA damage. This abrogation of the S and G2/M checkpoints results in mitotic catastrophe and apoptosis in cancer cells.

The potentiation of DNA-damaging agents by AZD-7762 is particularly pronounced in p53-deficient tumors. These tumors lack the G1 checkpoint, making them heavily reliant on the Chk1-dependent S and G2/M checkpoints for DNA repair.

Data Presentation

Table 1: In Vitro Potency and Activity of AZD-7762.

| Parameter | Value | Cell Line/System | Notes |

| Chk1 IC50 | 5 nM | Cell-free kinase assay | ATP-competitive inhibition. |

| Chk2 IC50 | <10 nM | Cell-free kinase assay | Potent dual inhibition. |

| Ki (Chk1) | 3.6 nM | Cell-free kinase assay | High affinity for Chk1. |

| G2 Checkpoint Abrogation EC50 | 10 nM | HT29 cells (p53 mutant) | In the presence of camptothecin. |

| Cellular Arrest EC50 (as single agent) | 0.620 µM | HT29 cells (p53 mutant) | Indicates selectivity for checkpoint abrogation over general cytotoxicity. |

Table 2: In Vivo Efficacy of AZD-7762 in Combination Therapies.

| Tumor Model | Combination Agent | AZD-7762 Dose | Outcome |

| H460-DNp53 xenograft (rat) | Gemcitabine | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity (%T/C of 48% and 32%, respectively). |

| SW620 xenograft (mouse) | Irinotecan (25 and 50 mg/kg) | Not specified | Significant increase in tumor-free survival (5/9 and 8/9 mice, respectively). |

| Glioblastoma xenograft (mouse) | Radiation | 15 and 25 mg/kg | Dose-dependent inhibition of tumor growth. |

Table 3: Summary of Phase I Clinical Trial of AZD-7762 with Gemcitabine (NCT00413686).

| Parameter | Details |

| Study Design | Open-label, dose-escalation (3+3 design). |

| Patient Population | 42 patients with advanced solid tumors. |

| Dosing Regimen | AZD-7762 (6-40 mg) IV on days 1 and 8; Gemcitabine (750-1000 mg/m²) IV on days 1 and 8, every 21 days. |

| Maximum Tolerated Dose (MTD) | 30 mg of AZD-7762 with 1000 mg/m² gemcitabine. |

| Dose-Limiting Toxicities (DLTs) | Grade 3 troponin I increase (32 mg), Grade 3 myocardial ischemia (40 mg). |

| Common Adverse Events (Grade ≥3) | Neutropenia, fatigue, anemia, nausea, pyrexia, ALT/AST increase. |

| Efficacy | Partial responses in 2 non-small-cell lung cancer patients. |

Signaling Pathways and Experimental Workflows

DNA Damage Response and Checkpoint Abrogation by AZD-7762

AZD-7762 Hydrochloride: A Technical Guide on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2 (Checkpoint kinase 1 and 2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, acting as key regulators of cell cycle checkpoints.[2] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3][4] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints for survival after DNA damage.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells treated with DNA-damaging agents.[7][8] This chemosensitizing activity positions Chk1/2 inhibitors as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies.[6]

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of AZD-7762 hydrochloride. It includes a summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Discovery and Optimization

AZD-7762 was discovered by AstraZeneca through a structure-based design and optimization of a thiophene carboxamide urea high-throughput screening (HTS) hit.[9] The initial lead compound demonstrated good in vitro potency against Chk1 but lacked cellular activity.[9] Subsequent structure-activity relationship (SAR) studies focused on modifying the urea and piperidine moieties of the lead compound to improve its physicochemical properties and cellular potency. This optimization process led to the identification of AZD-7762, a compound with potent dual inhibitory activity against both Chk1 and Chk2.[9]

Mechanism of Action

AZD-7762 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of both Chk1 and Chk2 kinases.[10][11] This reversible binding prevents the phosphorylation of their downstream substrates, such as Cdc25 phosphatases.[3][10] In the presence of DNA damage, activated Chk1 would normally phosphorylate and inactivate Cdc25A and Cdc25C, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2 phases.[3] By inhibiting Chk1, AZD-7762 prevents this inactivation, allowing cells with damaged DNA to prematurely enter mitosis, a process that ultimately results in cell death.[1][12]

The potentiation of DNA-damaging agents by AZD-7762 is particularly effective in p53-deficient cancer cells.[1] These cells lack a functional G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for DNA repair and survival.[5] By abrogating these remaining checkpoints, AZD-7762 selectively sensitizes p53-mutant tumor cells to chemotherapy and radiation.[13][14]

Preclinical Data

In Vitro Activity

AZD-7762 has demonstrated potent inhibitory activity against Chk1 and Chk2 in biochemical assays and significant chemosensitizing effects in various cancer cell lines.

| Assay Type | Target/Cell Line | Key Parameter | Value | Reference |

| Biochemical Assay | Chk1 | IC50 | 5 nM | [1][10] |

| Biochemical Assay | Chk2 | IC50 | 5 nM | |

| Biochemical Assay | Chk1 | Ki | 3.6 nM | [10][11] |

| Checkpoint Abrogation | Camptothecin-induced G2 arrest | EC50 | 10 nM | [10][11] |

| Cytotoxicity (as single agent) | Neuroblastoma cell lines | IC50 | 82.6 - 505.9 nM | [10] |

| Chemosensitization (Gemcitabine) | SW620 cells | GI50 (Gemcitabine alone) | 24.1 nM | [10] |

| Chemosensitization (Gemcitabine) | SW620 cells | GI50 (Gemcitabine + AZD-7762) | 1.08 nM | [10] |

| Chemosensitization (Topotecan) | MDA-MB-231 cells | GI50 (Topotecan alone) | 2.25 µM | [10] |

| Chemosensitization (Topotecan) | MDA-MB-231 cells | GI50 (Topotecan + AZD-7762) | 0.15 µM | [10] |

| Radiosensitization (p53-mutant cell lines) | - | Dose Modification Factor (DMF) | 1.6 - 1.7 | [14] |

| Radiosensitization (p53-wild-type cell lines) | - | Dose Modification Factor (DMF) | 1.1 - 1.2 | [14] |

In Vivo Activity

In vivo studies using xenograft models have confirmed the ability of AZD-7762 to potentiate the antitumor activity of various DNA-damaging agents.

| Xenograft Model | Treatment Combination | Key Finding | Reference |

| H460-DNp53 (Rat) | Gemcitabine (10 mg/kg) + AZD-7762 (10 mg/kg) | %T/C = 48 | [1] |

| H460-DNp53 (Rat) | Gemcitabine (10 mg/kg) + AZD-7762 (20 mg/kg) | %T/C = 32 | [1] |

| SW620 (Mouse) | Irinotecan + AZD-7762 | Significant increase in %T/C to -66% and -67% | [1] |

| Pancreatic Tumor Xenografts | Gemcitabine + Radiation + AZD-7762 | Significantly prolonged time to tumor volume doubling | [12] |

| HT29 (Mouse) | Radiation + AZD-7762 | Significant radiation enhancement | [14] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of AZD-7762 in the context of the DNA damage response pathway.

Caption: General experimental workflow for the preclinical evaluation of AZD-7762.

Experimental Protocols

Chk1 Scintillation Proximity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.

Materials:

-

Recombinant human Chk1 (expressed as a GST-fusion protein in insect cells)

-

Synthetic peptide substrate: N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR[1][10]

-

[γ-³³P]ATP

-

Assay buffer

-

AZD-7762 or other test compounds

-

Scintillation proximity assay (SPA) beads

Protocol:

-

Prepare a reaction mixture containing the Chk1 enzyme, the peptide substrate (0.8 µM), and ATP (1 µM, including [γ-³³P]ATP) in the assay buffer.[1][10]

-

Add varying concentrations of AZD-7762 to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time to allow for phosphorylation.

-

Stop the reaction and add SPA beads.

-

Incubate to allow the biotinylated peptide to bind to the streptavidin-coated beads.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of peptide phosphorylation.

-

Calculate the IC50 value, which is the concentration of AZD-7762 that inhibits 50% of the Chk1 kinase activity.

Checkpoint Abrogation Assay

This assay determines the ability of AZD-7762 to overcome a DNA damage-induced G2 cell cycle arrest.

Materials:

-

Cancer cell line (e.g., HT29)

-

Camptothecin (DNA-damaging agent)

-

Nocodazole (mitotic inhibitor)

-

AZD-7762

-

Antibody against phospho-histone H3 (a marker of mitosis)

-

Flow cytometer

Protocol:

-

Treat cells with camptothecin for 2 hours to induce a G2 arrest.[1]

-

Add AZD-7762 or vehicle control and nocodazole to the cells and incubate for 20 hours.[1] Nocodazole traps cells that enter mitosis.

-

Fix and permeabilize the cells.

-

Stain the cells with an antibody against phospho-histone H3.

-

Analyze the percentage of phospho-histone H3 positive cells by flow cytometry. An increase in the percentage of mitotic cells in the presence of AZD-7762 indicates abrogation of the G2 checkpoint.[1]

In Vivo Xenograft Studies

These studies evaluate the efficacy of AZD-7762 in combination with chemotherapy in a living organism.

Materials:

-

Immunocompromised mice or rats

-

Human tumor cells for implantation (e.g., H460-DNp53, SW620)

-

DNA-damaging agent (e.g., gemcitabine, irinotecan)

-

AZD-7762 formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Inject tumor cells subcutaneously into the flank of the animals.

-

Allow the tumors to grow to a palpable size.

-

Randomize the animals into different treatment groups (e.g., vehicle control, DNA-damaging agent alone, AZD-7762 alone, combination therapy).

-

Administer the treatments according to a predefined schedule. For example, gemcitabine followed by AZD-7762 four hours later.[1]

-

Measure the tumor volume using calipers at regular intervals.

-

Calculate the percent treated/control (%T/C) value to assess antitumor efficacy. A lower %T/C value indicates greater efficacy.

-

Monitor the animals for any signs of toxicity.

Clinical Development and Discontinuation

AZD-7762 entered a Phase I clinical trial in combination with gemcitabine for patients with advanced solid tumors.[3][15] The study aimed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of the combination.[3][16] While the combination showed some signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses, the development of AZD-7762 was ultimately discontinued due to unpredictable cardiac toxicity.[3][15][17] Dose-limiting toxicities included grade 3 troponin I increase and grade 3 myocardial ischemia.[3][15]

Conclusion

AZD-7762 is a potent dual inhibitor of Chk1 and Chk2 that demonstrated significant preclinical activity in potentiating the efficacy of DNA-damaging agents, particularly in p53-deficient cancer models. Its discovery and development provided valuable insights into the therapeutic potential of targeting the DNA damage response pathway. Although its clinical development was halted due to cardiac toxicity, the extensive preclinical data generated for AZD-7762 continues to inform the development of next-generation Chk1/2 inhibitors with improved safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The checkpoint kinase inhibitor AZD7762 potentiates chemotherapy-induced apoptosis of p53-mutated multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo radiation sensitization of human tumor cells by a novel checkpoint kinase inhibitor, AZD7762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

AZD-7762 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical transducers in the DNA Damage Response (DDR) pathway, a complex signaling network that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity.[3][4] In many cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the S and G2 checkpoints for DNA repair and survival.[3][5] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these S and G2 checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent apoptosis.[1][6] This mechanism of action makes AZD-7762 a powerful sensitizer to DNA-damaging agents like chemotherapy and radiation, enhancing their cytotoxic effects specifically in tumor cells.[3][5][7] Although its clinical development was halted due to unpredictable cardiac toxicity, AZD-7762 remains a valuable tool for preclinical research into the DDR pathway and the development of novel cancer therapeutics.[4][8]

Chemical Properties

| Property | Value |

| Chemical Name | 3-[(Aminocarbonyl)amino]-5-(3-fluorophenyl)-N-(3-piperidinyl)thiophene-2-carboxamide hydrochloride |

| Molecular Formula | C17H19FN4O2S.HCl[2] |

| Molecular Weight | 398.88 g/mol [2] |

| CAS Number | 860352-01-8 (free base)[9] |

Mechanism of Action in the DNA Damage Response

Upon DNA damage, sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated.[4] These kinases then phosphorylate and activate a cascade of downstream targets, including Chk1 and Chk2.[4] Activated Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest in the S and G2 phases to allow for DNA repair.[1][4]

AZD-7762, by competitively binding to the ATP-binding site of Chk1 and Chk2, prevents their kinase activity.[10] This inhibition leads to the stabilization of Cdc25A, abrogation of the S and G2 checkpoints, and forces cells with damaged DNA to enter mitosis, resulting in increased cell death.[1][7] Furthermore, Chk1 inhibition has been shown to impair homologous recombination repair (HRR) by preventing the formation of Rad51 foci at sites of DNA damage.[7]

Quantitative Data Summary

In Vitro Potency

| Target | Assay Type | IC50 | Ki | EC50 (G2 Abrogation) | Reference |

| Chk1 | Scintillation Proximity Assay | 5 nM | 3.6 nM | 10 nM | [1][10] |

| Chk2 | Cell-free assay | < 10 nM | - | - | [7][11] |

In Vitro Cytotoxicity and Chemosensitization

| Cell Line | p53 Status | Combination Agent | Effect of AZD-7762 | Reference |

| SW620 | Mutant | Gemcitabine | Reduces GI50 from 24.1 nM to 1.08 nM | [12] |

| MDA-MB-231 | Mutant | Topotecan | Reduces GI50 from 2.25 µM to 0.15 µM | [12] |

| HCT116 | Wild-type & p53-null | Gemcitabine | Potentiates cytotoxicity | [1] |

| Multiple Neuroblastoma lines | Various | - | IC50 values ranging from 82.6-505.9 nM | [11] |

In Vivo Efficacy

| Xenograft Model | Combination Agent | AZD-7762 Dose | Outcome | Reference |

| H460-DNp53 (rat) | Gemcitabine (10 mg/kg) | 10 and 20 mg/kg | Dose-dependent decrease in %T/C (48% and 32%) | [1] |

| SW620 (mouse) | Irinotecan (25 or 50 mg/kg) | 25 mg/kg | Significant increase in %T/C to -66% and -67%; tumor-free survival observed | [1] |

| MiaPaCa-2 (mouse) | Gemcitabine + Radiation | Not specified | Significant tumor growth delay | [7] |

Experimental Protocols

Chk1 Kinase Assay (Scintillation Proximity Assay)

This protocol is a generalized representation based on the methods described in the cited literature.[1][11][12][13]

Objective: To determine the in vitro inhibitory activity of AZD-7762 on Chk1 kinase.

Materials:

-

Recombinant human Chk1 (e.g., as a GST-fusion protein)

-

Biotinylated synthetic peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[1][12]

-

ATP (including [33P]ATP)

-

This compound

-

Assay buffer

-

EDTA

-

Scintillation proximity assay (SPA) beads

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of AZD-7762 in DMSO and then in assay buffer.

-

To a 384-well plate, add the diluted AZD-7762 or vehicle (DMSO control).

-

Add the Chk1 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP (a mixture of cold ATP and [33P]ATP). Final concentrations are typically around 1 µM ATP and 0.8 µM peptide.[1][12]

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[11][12]

-

Stop the reaction by adding a solution containing EDTA and SPA beads.

-

The biotinylated peptide binds to the streptavidin-coated SPA beads. When the peptide is phosphorylated by Chk1 with [33P]ATP, the radioisotope is brought into close enough proximity to the scintillant in the beads to produce a light signal.

-

Read the plates using a suitable microplate scintillation counter (e.g., a TopCount reader).[11][12]

-

Calculate the percent inhibition for each concentration of AZD-7762 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This is a general protocol for analyzing protein expression and phosphorylation status.[1][14]

Objective: To assess the effect of AZD-7762 on DDR pathway proteins (e.g., phospho-Chk1, Cdc25A, γH2AX).

Materials:

-

Cell lines (e.g., SW620, HT29)

-

DNA-damaging agent (e.g., gemcitabine, camptothecin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

-

Primary antibodies (e.g., anti-pChk1(S296), anti-pChk1(S345), anti-Cdc25A, anti-γH2AX)[7][15]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the DNA-damaging agent with or without AZD-7762 for the desired time (e.g., 8 hours).[1]

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability and Potentiation Assay

This protocol is based on methods described for assessing the synergistic effects of AZD-7762 with other agents.[1][16]

Objective: To determine if AZD-7762 potentiates the cytotoxicity of a DNA-damaging agent.

Materials:

-

Cancer cell lines (e.g., SW620)

-

DNA-damaging agent (e.g., gemcitabine)

-

This compound

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[1]

-

Treat cells with a serial dilution of the DNA-damaging agent (e.g., 9-point titration of gemcitabine) with or without a fixed, non-toxic concentration of AZD-7762 (e.g., 300 nM).[1]

-

Include control wells with vehicle (DMSO) only and AZD-7762 only.

-

Incubate for a specified period (e.g., 24 hours).[1]

-

After the initial incubation, the media can be replaced. For example, one protocol involves removing the combination media and adding back media with AZD-7762 alone for another 24 hours, followed by a 72-hour incubation in drug-free media.[1]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for the DNA-damaging agent in the presence and absence of AZD-7762.

Clinical Development and Future Perspective

A Phase I clinical trial of AZD-7762 in combination with gemcitabine was conducted in patients with advanced solid tumors.[4][17] The study established a maximum tolerated dose (MTD) of 30 mg in combination with 1,000 mg/m² gemcitabine.[4][17] While some patients showed partial responses, the development of AZD-7762 was ultimately discontinued due to the occurrence of unpredictable cardiac toxicities, including increases in troponin I and myocardial ischemia.[4][8][17]

Despite its clinical termination, AZD-7762 has been instrumental in validating Chk1 as a therapeutic target. The principle of synthetic lethality by combining DDR inhibitors with DNA-damaging agents in genetically defined tumors (e.g., p53-deficient) remains a promising strategy in oncology.[3][5] The lessons learned from AZD-7762 are informing the development of next-generation Chk1/2 inhibitors with improved safety profiles.

Conclusion

This compound is a well-characterized, potent inhibitor of Chk1 and Chk2 that effectively abrogates the S/G2 DNA damage checkpoint. Its ability to sensitize cancer cells, particularly those with p53 mutations, to chemotherapy and radiotherapy has been demonstrated extensively in preclinical models. While its clinical development was halted, AZD-7762 continues to be a critical research tool for elucidating the complexities of the DNA damage response and for the preclinical evaluation of novel therapeutic combinations targeting this fundamental cancer vulnerability.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase inhibitor synergizes with DNA-damaging agents in G1 checkpoint-defective neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azd7762 | C17H19FN4O2S | CID 11152667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. AZD-7762 | Chk | TargetMol [targetmol.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bio-rad.com [bio-rad.com]

- 15. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-7762 Hydrochloride: A Technical Guide for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, critical components of the DNA damage response (DDR) pathway. By abrogating cell cycle checkpoints, particularly the G2/M and S phase checkpoints, AZD-7762 sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific genetic backgrounds, such as p53 mutations. This technical guide provides an in-depth overview of AZD-7762 for cancer cell line screening, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While the clinical development of AZD-7762 was halted due to off-target cardiac toxicity, it remains a valuable tool for preclinical research to understand the role of Chk1/2 inhibition in cancer therapy.

Mechanism of Action: Targeting the DNA Damage Response

AZD-7762 exerts its anti-cancer effects by inhibiting Chk1 and Chk2, key kinases that are activated in response to DNA damage.[1] This inhibition disrupts the cell's ability to arrest the cell cycle for DNA repair, leading to the accumulation of DNA damage and subsequent cell death, a process often referred to as mitotic catastrophe.

The Chk1/2 Signaling Pathway

Upon DNA damage, sensor proteins like ATR and ATM are activated and, in turn, phosphorylate and activate Chk1 and Chk2, respectively. Activated Chk1 and Chk2 then phosphorylate a range of downstream targets to initiate cell cycle arrest and promote DNA repair. One of the primary mechanisms of AZD-7762 is the abrogation of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[2] This is achieved by preventing the Chk1-mediated inhibitory phosphorylation of Cdc25 phosphatases. Uninhibited Cdc25 then activates the Cyclin B1/CDK1 complex, driving the cell into premature and lethal mitosis.

Quantitative Data: Cancer Cell Line Screening

The sensitivity of cancer cell lines to AZD-7762, both as a monotherapy and in combination with other agents, has been evaluated across various cancer types. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.

AZD-7762 Monotherapy

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| HEK293 | Embryonic Kidney | 236 (GI50) | [3] |

| Neuroblastoma Panel | Neuroblastoma | 82.6 - 505.9 (IC50) | [4] |

| U251 | Glioblastoma | Sensitive (IC50 not specified) | [5] |

| SKMG3 | Glioblastoma | Sensitive (IC50 not specified) | [5] |

| D54MG | Glioblastoma | Resistant (IC50 not specified) | [5] |

| U87 | Glioblastoma | Resistant (IC50 not specified) | [5] |

AZD-7762 in Combination Therapy

AZD-7762 has shown significant synergistic effects when combined with DNA-damaging chemotherapeutic agents.

| Cell Line | Combination Agent | Effect | Reference |

| SW620 | Gemcitabine | Reduces GI50 from 24.1 nM to 1.08 nM (with 300 nM AZD-7762) | [4] |

| MDA-MB-231 | Topotecan | Reduces GI50 from 2.25 µM to 0.15 µM (with 300 nM AZD-7762) | [4] |

| HCT116 (p53-null) | Gemcitabine | Enhanced cytotoxicity compared to parental HCT116 | [2] |

| HOS | Cisplatin | Synergistic inhibition of proliferation | [6] |

| Saos-2 | Cisplatin | Synergistic inhibition of proliferation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of AZD-7762.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of AZD-7762.

3.1.1. MTS/MTT Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of AZD-7762 (and/or a combination agent) for 24 to 72 hours.

-

Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS/MTT assay protocol.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well (typically in a 1:1 ratio with the cell culture medium).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and measure luminescence with a plate reader.

-

Data Analysis: Similar to the MTS/MTT assay, calculate viability and IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival.

-

Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation.

-

Drug Treatment: Treat the cells with AZD-7762 for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the Chk1/2 signaling pathway.

-

Cell Lysis: Treat cells with AZD-7762 and/or a DNA-damaging agent. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk1, total Chk1, Cdc25A, Cyclin B1, γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as required, then harvest by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

This compound is a powerful research tool for investigating the therapeutic potential of Chk1/2 inhibition in cancer. Its ability to abrogate DNA damage-induced cell cycle checkpoints makes it particularly effective in combination with genotoxic therapies, especially in cancer cells with compromised p53 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust preclinical screening studies to further elucidate the role of the DDR pathway in cancer and to identify novel therapeutic strategies.

References

- 1. Therapeutic targeting of Chk1 in NSCLC stem cells during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Checkpoint kinase inhibitor AZD7762 enhance cisplatin-induced apoptosis in osteosarcoma cells | springermedizin.de [springermedizin.de]

Methodological & Application

AZD-7762 Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway.[1] By inhibiting Chk1 and Chk2, AZD-7762 prevents cell cycle arrest at the G2/M checkpoint, a common mechanism by which cancer cells attempt to repair DNA damage induced by chemotherapy or radiation.[2][3] This abrogation of the cell cycle checkpoint leads to mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient p53 pathway.[4] This document provides detailed in vitro experimental protocols for investigating the activity of AZD-7762, including kinase inhibition, effects on cell viability, and checkpoint abrogation.

Data Presentation

In Vitro Activity of AZD-7762

| Assay Type | Target/Cell Line | IC50/EC50 Value | Notes |

| Cell-Free Kinase Assay | Chk1 | 5 nM | ATP-competitive inhibition.[5] |

| Chk2 | 5 nM | [5] | |

| Checkpoint Abrogation | HT-29 | 10 nM (EC50) | Abrogation of camptothecin-induced G2 arrest.[6] |

| Growth Inhibition (GI50) | SW620 (in combination with gemcitabine) | 1.08 nM | AZD-7762 at 300 nM.[6] |

| MDA-MB-231 (in combination with topotecan) | 0.15 µM | AZD-7762 at 300 nM.[7] | |

| HEK293 | 0.236 µM | [5] | |

| Neuroblastoma cell lines | 82.6 - 505.9 nM | Varies based on p53 status and other genetic factors.[6] |

Signaling Pathway

The DNA damage response pathway is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Chk1 and Chk2 are key kinases in this pathway, activated by ATR and ATM, respectively. Once activated, they phosphorylate downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest. AZD-7762 inhibits Chk1 and Chk2, preventing this cascade and forcing cells with damaged DNA to enter mitosis.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution, typically at 10 mM.[8] This stock solution can be stored at -20°C or -80°C.[5] For cell-based assays, the stock solution should be diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Chk1/Chk2 Kinase Inhibition Assay (Scintillation Proximity Assay)

This assay quantitatively measures the inhibition of Chk1 or Chk2 kinase activity by AZD-7762 in a cell-free system.[3]

Materials:

-

Recombinant human Chk1 or Chk2 enzyme

-

Biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR)[6]

-

[γ-³³P]ATP

-

Kinase assay buffer

-

This compound

-

384-well assay plates

-

EDTA solution

-

Scintillation proximity assay (SPA) beads

-

TopCount reader or equivalent

Protocol:

-

Prepare serial dilutions of AZD-7762 in kinase assay buffer.

-

In a 384-well plate, add the AZD-7762 dilutions.

-

Add the recombinant Chk1 or Chk2 enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final concentration of the peptide substrate and ATP are typically 0.8 µM and 1 µM, respectively.[6]

-

Incubate the plate at room temperature for 2 hours.[6]

-

Stop the reaction by adding EDTA solution.

-

Add SPA beads to each well. The biotinylated peptide will bind to the streptavidin-coated beads, bringing the incorporated ³³P into close proximity, which can be detected.

-

Read the plate using a TopCount reader to measure the amount of radiolabeled phosphate incorporated into the peptide substrate.

-

Calculate the percentage of kinase inhibition for each AZD-7762 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Potentiation Assay

This protocol determines the effect of AZD-7762 on cell viability, both alone and in combination with DNA-damaging agents.

Materials:

-

Cancer cell lines (e.g., SW620, MDA-MB-231)[6]

-

Complete cell culture medium

-

96-well culture plates

-

This compound

-

DNA-damaging agent (e.g., gemcitabine, camptothecin)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)[2]

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to attach overnight.[2]

-

For single-agent activity: Treat cells with a serial dilution of AZD-7762 for a specified period (e.g., 72 hours).

-

For potentiation: Treat cells with a serial dilution of a DNA-damaging agent in the presence or absence of a fixed, non-toxic concentration of AZD-7762 (e.g., 300 nM).[6] A typical treatment schedule involves a 24-hour co-incubation, followed by a 24-hour incubation with AZD-7762 alone, and then a 72-hour incubation in drug-free medium.[3]

-

At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Checkpoint Abrogation Assay

This assay assesses the ability of AZD-7762 to override a DNA damage-induced G2 cell cycle checkpoint.

Materials:

-

HT-29 cells or other suitable cell line[6]

-

Complete cell culture medium

-

96-well plates or chamber slides

-

DNA-damaging agent (e.g., 0.07 µg/mL camptothecin)[6]

-

Mitotic spindle poison (e.g., nocodazole)

-

This compound

-

Fixation solution (e.g., 3.7% formaldehyde)[6]

-

Permeabilization buffer (e.g., PBS with 0.05% Triton X-100)[6]

-

Primary antibody: anti-phospho-Histone H3 (Ser10)[6]

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst stain or DAPI)[6]

-

High-content imaging system or fluorescence microscope

Protocol:

-

Seed HT-29 cells in a 96-well plate (3 x 10⁵ cells/well) and incubate overnight.[9]

-

Induce a G2 checkpoint by treating the cells with camptothecin for 2 hours.[6]

-

Remove the camptothecin-containing medium and add fresh medium containing a serial dilution of AZD-7762 and nocodazole. Nocodazole traps cells that enter mitosis.

-

Incubate for 20 hours.[6]

-

Fix the cells with 3.7% formaldehyde for 1 hour.[6]

-

Permeabilize the cells with PBS containing 0.05% Triton X-100.[6]

-

Incubate with anti-phospho-Histone H3 antibody for 1 hour.[6]

-

Wash and incubate with a fluorescently labeled secondary antibody and Hoechst stain for 1 hour.[6]

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of phospho-Histone H3 positive cells (mitotic cells). An increase in the mitotic index in the presence of AZD-7762 indicates checkpoint abrogation.

Western Blot Analysis

Western blotting can be used to analyze the effects of AZD-7762 on the phosphorylation status and expression levels of key proteins in the DNA damage response and cell cycle pathways.

Materials:

-

Cancer cell lines (e.g., SW620)[3]

-

Complete cell culture medium

-

This compound

-

DNA-damaging agent (e.g., gemcitabine)

-

Lysis buffer (e.g., PhosphoSafe buffer)[3]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pChk1, anti-Chk1, anti-Cdc25A, anti-Cyclin A, anti-γH2AX)[3][8]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and allow them to attach overnight.

-

Treat cells with a DNA-damaging agent with or without AZD-7762 for the desired time (e.g., 8 hours).[3]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation. Inhibition of Chk1 by AZD-7762 is expected to decrease pChk1 levels and lead to the stabilization of Cdc25A.[8]

References

- 1. rsc.org [rsc.org]

- 2. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. AZD-7762 | Chk | TargetMol [targetmol.com]

- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for AZD-7762 Hydrochloride in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), with an IC50 of 5 nM for Chk1.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] Many tumor cells are deficient in the G1 DNA damage checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints regulated by Chk1 and Chk2 for survival following DNA damage.[4][5][6] By inhibiting Chk1/2, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy or radiation.[3][7] These application notes provide a comprehensive overview and detailed protocols for the use of AZD-7762 hydrochloride in in vivo xenograft models.

Mechanism of Action

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2.[8] Activated Chk1/2 then phosphorylate downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2 phases.[4][9] This provides time for the cell to repair the damaged DNA. AZD-7762 competitively binds to the ATP-binding site of Chk1 and Chk2, preventing their kinase activity and thereby abrogating the cell cycle arrest.[1][2] This forces cancer cells with damaged DNA to prematurely enter mitosis, resulting in cell death.[3]

Caption: AZD-7762 inhibits Chk1/2, abrogating cell cycle arrest and leading to apoptosis.

In Vivo Xenograft Studies: Data Summary

AZD-7762 has demonstrated significant efficacy in potentiating the anti-tumor effects of various DNA-damaging agents in multiple human tumor xenograft models.[4][10] A summary of key findings is presented below.

| Cell Line | Xenograft Model | Combination Agent | AZD-7762 Dose | Key Findings | Reference |

| SW620 (colorectal) | Mouse | Irinotecan (25 or 50 mg/kg) | Not specified | Significant increase in tumor-free survival. At the end of the study, 5/9 (low-dose irinotecan) and 8/9 (high-dose irinotecan) mice were tumor-free in the combination groups. | [6] |

| H460-DNp53 (lung) | Rat | NSC 613327 | 10 and 20 mg/kg | Dose-dependent potentiation of antitumor activity with %T/C values of 48% and 32% for the 10 and 20 mg/kg doses, respectively. | [2] |

| H460-DNp53 (lung) | Mouse | Gemcitabine | 12.5 and 25 mg/kg | AZD-7762 alone showed minimal activity. In combination, a significant log cell kill of 0.9 was observed even at the 12.5 mg/kg dose. | [1] |

| SW620 (colorectal) | Mouse | CPT-11 | Not specified | CPT-11 alone showed significant activity (%T/C of 9 and 1). The combination with AZD-7762 resulted in significant tumor regression (%T/C of -66% and -67%). | [2] |

| MiaPaCa-2 (pancreatic) | Mouse | Gemcitabine and Radiation | Not specified | Significantly prolonged the time to tumor volume doubling compared to gemcitabine and radiation alone. | [9] |

| HT29 (colorectal) | Mouse | Fractionated Radiation | Not specified | Significant enhancement in radiation-induced tumor growth delay compared to radiation alone. | [11][12] |

%T/C: Percent treated/control. A value <100 indicates tumor growth inhibition, while a negative value indicates tumor regression.

Experimental Protocols

The following protocols are generalized based on published studies. Specific parameters may need to be optimized for different cell lines and animal models.

Cell Culture and Xenograft Tumor Establishment

Caption: Workflow for establishing xenograft tumors in mice.

1.1. Cell Culture:

-

Culture human tumor cell lines (e.g., SW620, HT29, MiaPaCa-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Regularly passage cells to maintain exponential growth.

1.2. Animal Models:

-

Use immunodeficient mice (e.g., athymic nude, SCID) of 6-8 weeks of age.

-

Allow animals to acclimatize for at least one week before any experimental procedures.

-

Provide sterile food, water, and bedding. All procedures should be performed in a laminar flow hood.

1.3. Tumor Inoculation:

-

Harvest cultured tumor cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

-

Determine cell viability using a trypan blue exclusion assay. Viability should be >90%.

-

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

1.4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Drug Preparation and Administration

2.1. This compound Formulation:

-

This compound is typically formulated for intravenous (IV) or intraperitoneal (IP) administration.

-

A common vehicle is a mixture of DMSO, Cremophor EL, and saline. The exact formulation should be optimized for solubility and tolerability.

-

Prepare fresh formulations for each administration.

2.2. Combination Agent Formulation:

-

Prepare chemotherapeutic agents (e.g., gemcitabine, irinotecan) according to the manufacturer's instructions, typically in sterile saline or 5% dextrose solution.

2.3. Administration Schedule:

-

The dosing schedule is critical for observing the synergistic effects of AZD-7762.

-

Typically, the DNA-damaging agent is administered first, followed by AZD-7762.

-

A representative schedule involves administering the chemotherapeutic agent on day 1, followed by AZD-7762 at 2 and 14 hours post-chemotherapy.[6] This cycle can be repeated.

-

For combination with radiation, AZD-7762 is often administered shortly before each radiation fraction.[12]

Efficacy Evaluation

3.1. Tumor Growth Inhibition:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-